molecular formula C83H162N4Na2O17P2 B1243716 Unii-ltg17L1C00 CAS No. 287180-56-7

Unii-ltg17L1C00

Cat. No.: B1243716
CAS No.: 287180-56-7
M. Wt: 1596.1 g/mol
InChI Key: HMPYIUYVCATRNB-XFQQQPONSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-ltg17L1C00, also known as this compound, is a useful research compound. Its molecular formula is C83H162N4Na2O17P2 and its molecular weight is 1596.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

287180-56-7

Molecular Formula

C83H162N4Na2O17P2

Molecular Weight

1596.1 g/mol

IUPAC Name

disodium;2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-oxidophosphoryl]oxyethylcarbamoylamino]ethyl [(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propyl] phosphate

InChI

InChI=1S/C83H164N4O17P2.2Na/c1-7-13-19-25-29-33-35-39-41-47-53-59-79(88)86-75(71-97-67-63-77(57-51-45-23-17-11-5)103-81(90)61-55-49-43-37-31-27-21-15-9-3)73-101-105(93,94)99-69-65-84-83(92)85-66-70-100-106(95,96)102-74-76(87-80(89)60-54-48-42-40-36-34-30-26-20-14-8-2)72-98-68-64-78(58-52-46-24-18-12-6)104-82(91)62-56-50-44-38-32-28-22-16-10-4;;/h75-78H,7-74H2,1-6H3,(H,86,88)(H,87,89)(H,93,94)(H,95,96)(H2,84,85,92);;/q;2*+1/p-2/t75-,76-,77-,78-;;/m1../s1

InChI Key

HMPYIUYVCATRNB-XFQQQPONSA-L

SMILES

CCCCCCCCCCCCCC(=O)NC(COCCC(CCCCCCC)OC(=O)CCCCCCCCCCC)COP(=O)([O-])OCCNC(=O)NCCOP(=O)([O-])OCC(COCCC(CCCCCCC)OC(=O)CCCCCCCCCCC)NC(=O)CCCCCCCCCCCCC.[Na+].[Na+]

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](COCC[C@@H](CCCCCCC)OC(=O)CCCCCCCCCCC)COP(=O)([O-])OCCNC(=O)NCCOP(=O)([O-])OC[C@@H](COCC[C@@H](CCCCCCC)OC(=O)CCCCCCCCCCC)NC(=O)CCCCCCCCCCCCC.[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(COCCC(CCCCCCC)OC(=O)CCCCCCCCCCC)COP(=O)([O-])OCCNC(=O)NCCOP(=O)([O-])OCC(COCCC(CCCCCCC)OC(=O)CCCCCCCCCCC)NC(=O)CCCCCCCCCCCCC.[Na+].[Na+]

Synonyms

ER 803022
ER-803022
ER803022

Origin of Product

United States

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